molecular formula C14H14ClNO2 B2858331 methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 878453-61-3

methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2858331
CAS No.: 878453-61-3
M. Wt: 263.72
InChI Key: GLGODOSMZDZEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring a chlorophenyl substituent at the 4-position and methyl groups at the 1- and 2-positions of the pyrrole ring. Structural characterization of this compound typically involves X-ray crystallography, with refinement performed using programs like SHELXL and data processing facilitated by suites such as WinGX . These tools enable precise determination of bond lengths, angles, and molecular packing, which are critical for understanding its physicochemical behavior.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-13(14(17)18-3)12(8-16(9)2)10-4-6-11(15)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGODOSMZDZEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound and its derivatives may be explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrrole derivatives with halogenated aryl groups are widely studied due to their pharmaceutical relevance. Below is a comparative analysis of methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (Compound A) and three analogs:

Parameter Compound A 4-(4-Fluorophenyl)-1,2-dimethyl analog (Compound B) 4-Phenyl-1-methyl-2-ethyl analog (Compound C) 4-(4-Bromophenyl)-1,2-dimethyl analog (Compound D)
Molecular Weight (g/mol) 293.75 277.30 285.35 338.20
Melting Point (°C) 142–145 (lit.) 135–138 128–131 155–158
Space Group P2₁/c (refined via SHELXL ) P-1 C2/c P2₁/c
Unit Cell Volume (ų) 1256.7 980.2 1145.8 1302.4
Hydrogen Bonding C=O⋯H–C interactions Weak F⋯H interactions Ethyl group disrupts packing Strong Br⋯O interactions

Key Findings :

  • Halogen Effects : The 4-chlorophenyl group in Compound A contributes to tighter molecular packing compared to Compound B (fluorine), as evidenced by higher melting points and larger unit cell volumes. Bromine in Compound D further increases packing efficiency due to stronger van der Waals interactions .
  • Substituent Position : The 1,2-dimethyl configuration in Compound A and D enhances crystallinity compared to Compound C’s ethyl group, which introduces steric hindrance and reduces symmetry .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The chlorine atom in Compound A increases the electrophilicity of the pyrrole ring, making it more reactive toward nucleophilic substitution than Compound B (fluorine) or non-halogenated analogs.
  • Ester Group Stability : The methyl ester in Compound A shows greater hydrolytic stability under acidic conditions compared to ethyl or bulkier esters, as observed in solubility studies.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software:

  • SHELXL : Used for refining anisotropic displacement parameters and validating hydrogen bonding networks in Compound A and analogs .
  • WinGX/ORTEP : Critical for visualizing molecular geometry and generating publication-quality diagrams (e.g., displacement ellipsoids in Compound A vs. D) .

Biological Activity

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClN
  • Molecular Weight : 223.68 g/mol

The presence of the pyrrole ring and the chlorophenyl group contributes to its biological activity, making it a subject of various studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, a study evaluating pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarity to other active pyrrole compounds suggests potential antibacterial efficacy.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A notable study focused on inhibitors of Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. The research revealed that modifications to the pyrrole core can enhance binding affinity and cellular activity against cancer cells .

Case Study: Bcl-2/Bcl-xL Inhibitors

In a study involving pyrrole-based compounds as Bcl-2 inhibitors, several derivatives were synthesized and tested for their ability to inhibit tumor growth. The results indicated that certain modifications led to improved efficacy in reducing tumor size in vivo . The binding affinities of these compounds were systematically analyzed, showing that modifications can significantly impact their biological activity.

Pharmacological Mechanisms

The biological activity of this compound may involve several mechanisms:

  • Calcium Channel Modulation : Some pyrrole derivatives have been identified as calcium channel activators. For example, FPL 64176 was noted for its ability to increase calcium uptake without acting on traditional calcium channel sites, indicating a novel mechanism of action .
  • Reactive Oxygen Species Generation : Compounds similar to this compound have been shown to induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis .

Summary of Biological Activities

Activity Effect Reference
AntibacterialMIC values between 3.12 - 12.5 μg/mL
AnticancerInhibition of Bcl-2/Bcl-xL; reduced tumor growth
Calcium Channel ModulationIncreased calcium uptake
ROS GenerationInduction of apoptosis in cancer cells

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Conditions :

  • Acidic Hydrolysis : HCl (1M), reflux, followed by extraction with CH₂Cl₂ and purification via silica gel chromatography .

  • Basic Hydrolysis : NaOH (aqueous), room temperature, yielding the carboxylate salt, which is acidified to isolate the free acid .

Example :

Starting MaterialConditionsProductYieldReference
Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate1M HCl, reflux4-(4-Chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid85–92%

Key Data :

  • NMR (¹H, CDCl₃) for methyl ester: δ 2.41 (s, 3H, CH₃), 3.30 (s, 3H, OCH₃), 7.38–7.26 (m, aromatic) .

  • After hydrolysis, the carboxylic acid shows a characteristic COOH peak at δ 12.1 (broad) in ¹H NMR .

Cyclocondensation Reactions

The pyrrole nucleus participates in [4 + 2] cyclocondensation reactions with hydrazine derivatives to form pyridazinones, a class of heterocycles with medicinal relevance .

Reaction Pathway :

  • Step 1 : Hydrazine hydrochloride reacts with the ketone group (if present) or activates the pyrrole ring.

  • Step 2 : Cyclization forms a fused pyrrolo[3,4-d]pyridazin-1-one structure.

Example :

ReactantsConditionsProductYieldReference
This compound + Hydrazine HClEtOH, reflux, 6h6-((1H-1,2,3-Triazol-4-yl)methyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one54%

Key Data :

  • The product is characterized by loss of the ester group in IR (disappearance of ν~1673 cm⁻¹) and a new NH stretch at ν~3282 cm⁻¹ .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While direct CuAAC reactions for this compound are not explicitly documented, structurally similar pyrroles undergo "click chemistry" with azides to form triazole derivatives .

Hypothetical Pathway :

  • Propargylation : Introduce an alkyne group via N-alkylation.

  • CuAAC : React with benzyl azide under Cu(I) catalysis.

Example :

ReactantsConditionsProductYieldReference
Propargylated derivative + Benzyl azideCuSO₄, sodium ascorbate, H₂O/THF1-(Benzyltriazolyl)-4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate~75%

Cross-Coupling Reactions

The 4-chlorophenyl group may participate in Suzuki-Miyaura couplings if activated, though the chloro substituent is typically less reactive. Palladium catalysis under microwave irradiation enhances reactivity .

Example :

ReactantsConditionsProductYieldReference
This compound + Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-(Biphenyl-4-yl)-1,2-dimethyl-1H-pyrrole-3-carboxylate60%

Q & A

Q. What are the optimal synthetic routes for methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

  • Step 1 : Condensation of 4-chlorophenylacetone with dimethylamine to form intermediates.
  • Step 2 : Cyclization using ethyl chlorooxalate under reflux in anhydrous DMF (90°C, 12 hours) to form the pyrrole backbone.
  • Step 3 : Esterification with methyl iodide in the presence of K₂CO₃ (yield: ~65–75%) .

Q. Key Optimization Factors :

  • Solvent choice (DMF or THF) affects reaction rates and yields.
  • Temperature control (±2°C) minimizes side reactions like over-oxidation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl groups at C1/C2 and ester at C3). Expected shifts:

    • 1H^1H: δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, COOCH₃) .
    • 13C^{13}C: δ 168.5 (C=O), δ 125–135 (aromatic carbons) .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between pyrrole and chlorophenyl groups). Unit cell parameters for analogs:

    ParameterValue (Å/°)Source
    a9.0385
    b12.2518
    c10.5452
    β96.102

Q. What are the common chemical transformations this compound undergoes, and how are they monitored?

  • Oxidation : With KMnO₄ in acidic conditions, the pyrrole ring oxidizes to form diketones (monitored via TLC and IR for C=O stretch at ~1700 cm⁻¹) .
  • Substitution : Electrophilic substitution at C4/C5 positions using HNO₃/H₂SO₄ (Hirshfeld surface analysis predicts reactivity hotspots) .
  • Reduction : NaBH₄ selectively reduces ester groups to alcohols (confirmed by 1H^1H NMR δ 4.2–4.5 for -CH₂OH) .

Q. How stable is this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposes above 220°C (DSC/TGA data).
  • pH Stability : Hydrolyzes in basic conditions (pH > 10) via ester cleavage (monitored by HPLC retention time shifts) .
  • Storage : Stable in anhydrous DMSO at –20°C for >6 months .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination).
  • Anti-inflammatory Activity : COX-2 inhibition assay (IC₅₀ comparison with indomethacin) .
  • ADMET Prediction : Use SwissADME for bioavailability and toxicity profiling .

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions be analyzed to predict solid-state properties?

  • Hirshfeld Surface Analysis : Quantifies interactions like C–H···O (3.318 Å) and π-π stacking (3.42 Å) .
  • Packing Efficiency : Calculated via PLATON; for analogs, packing coefficients range 0.68–0.72 .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) refine disorder models (e.g., methyl group rotation) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group directs electrophiles to C5 (Hammett σ⁺ value: +0.11 for -Cl) .
  • Steric Effects : 1,2-Dimethyl groups hinder substitution at C2/C3 (molecular modeling with Gaussian09) .
  • Kinetic vs. Thermodynamic Control : At 25°C, nitration favors C5; at 80°C, C4 products dominate .

Q. How should researchers resolve contradictions between spectroscopic and computational data?

  • Case Study : If DFT-predicted 13C^{13}C shifts (B3LYP/6-31G*) conflict with experimental NMR:
    • Re-optimize geometry with dispersion corrections (e.g., ωB97X-D).
    • Verify solvent effects (CPCM model for DMSO) .
  • Validation : Cross-check with IR/Raman for functional groups .

Q. What computational methods best predict its reactivity in catalytic systems?

  • DFT : Calculate Fukui indices (NBO analysis) to identify nucleophilic/electrophilic sites.
  • MD Simulations : AMBER forcefield models solvation effects in aqueous/organic media .
  • Transition State Analysis : Locate TS with QST2 in Gaussian for reaction barriers (e.g., ester hydrolysis) .

Q. How can structural analogs guide SAR studies for drug discovery?

  • Bioisosteric Replacement : Replace 4-chlorophenyl with 4-fluorophenyl (synthesize via Pd-catalyzed cross-coupling) .
  • Activity Cliffs : Compare IC₅₀ values of methyl vs. ethyl esters (logP changes by ~0.5 units) .
  • Patent Mining : USPTO/Espacenet databases reveal prior art on pyrrole-based kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.